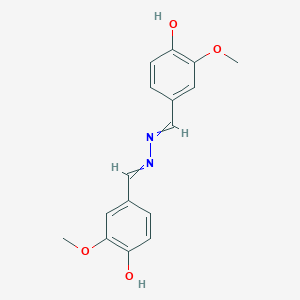

4-Hydroxy-3-methoxybenzaldehyde 2-((4-hydroxy-3-methoxyphenyl)methylene)hydrazone

描述

Evolution of Azine Chemistry: Foundational Concepts and Current Trends

Azines are a class of organic compounds characterized by the functional group RR′C=N−N=CRR′. wikipedia.org They are 2,3-diaza analogues of 1,3-butadienes. erpublications.comdntb.gov.ua The synthesis of azines has been conventionally achieved through the condensation of hydrazine (B178648) with aldehydes or ketones. wikipedia.orgrsc.org Symmetrical azines are typically crystalline materials, which aids in their purification by recrystallization. rsc.org

Historically, azine synthesis involved reacting two equivalents of a carbonyl compound with one equivalent of hydrazine hydrate (B1144303), often under reflux conditions or with the aid of promoters like acid. acs.org Modern synthetic methods have evolved to be more environmentally friendly. A notable advancement is the solid-state synthesis of azines by grinding solid hydrazine with carbonyl compounds at room temperature, which can achieve high yields (>97%) without the need for solvents or catalysts, producing only water and carbon dioxide as byproducts. acs.orgnih.govresearchgate.net

The structure of the azine linkage (C=N-N=C) has been a topic of significant study, particularly concerning the extent of electronic conjugation between the two halves of the molecule. rsc.orgresearchgate.net While azines are isoelectronic with 1,3-butadienes, they differ significantly in terms of conjugation. researchgate.net The nitrogen-nitrogen single bond can act as a barrier to π-electron delocalization. researchgate.net

Current trends in azine chemistry focus on their applications as precursors for heterocyclic compounds, in medicinal chemistry, and in materials science for developing metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). rsc.orgresearchgate.net The ability to tune the electronic and structural properties of azines by varying the aldehyde or ketone precursor makes them versatile building blocks. nih.gov Furthermore, unsymmetrical azines, prepared from two different carbonyl compounds, are of particular interest as their reduced tendency for crystallization is advantageous for applications in optoelectronic devices. rsc.org

Vanillin (B372448) as a Strategic Precursor in Organic Synthesis

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a prominent bio-based platform chemical that can be sourced from the depolymerization of lignin (B12514952), a major component of biomass. rsc.orgnih.gov Its unique aromatic structure, featuring aldehyde, hydroxyl, and methoxy (B1213986) functional groups, makes it an exceptionally versatile precursor for a wide array of chemical transformations. nih.govwikipedia.org The presence of these reactive sites allows for its use in the synthesis of various high-value chemicals and polymers, positioning it as a key building block in the shift towards sustainable chemistry. rsc.orgnih.gov

The chemical industry has explored numerous pathways to leverage vanillin's structure. It is a starting point for producing thermosets (like phenolic and epoxy resins), thermoplastics (such as polyesters), and covalent adaptable networks. rsc.org For instance, vanillin can be transformed into polymerizable monomers for techniques like ring-opening metathesis polymerization (ROMP) to create bio-based thermoplastic elastomers. acs.org Its derivatives have been synthesized to bear epoxy, cyclic carbonate, and allyl moieties, which are precursors for epoxy resins, non-isocyanate polyurethanes (NIPUs), and polyesters. semanticscholar.org

The aldehyde group is a common site for modification, particularly in condensation reactions to form Schiff bases and azines. nih.govajchem-a.comijoer.com The hydroxyl and methoxy groups also offer sites for further functionalization. nih.gov The strategic use of vanillin is driven not only by its renewable origin but also by the desire to create new materials with unique properties derived from its aromatic core. rsc.orgresearchgate.net This has led to the development of bio-based polymers, heterocyclic compounds, and other fine chemicals from a sustainable feedstock. nih.govsemanticscholar.org

Significance of Vanillin Azine within the Scope of Conjugated Organic Systems

Vanillin azine holds significance within the study of conjugated organic systems due to its specific molecular architecture, which combines a renewable aromatic scaffold with a π-conjugated azine bridge. The molecule consists of two vanillin units linked by a >C=N-N=C< bridge, forming a symmetrical structure. researchgate.netresearchgate.net This linkage creates an extended system of alternating single and double bonds, which is the basis for its interesting electronic and photophysical properties. researchgate.netrsc.org

The synthesis of vanillin azine is a straightforward condensation reaction between vanillin and hydrazine hydrate, often conducted in ethanol (B145695) at room temperature. researchgate.netgithub.io

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₆N₂O₄ | chemimpex.com |

| Molecular Weight | 300.31 g/mol | chemimpex.com |

| Appearance | Yellow crystalline solid/powder | researchgate.netchemimpex.comgithub.io |

| Melting Point | 178-181 °C | researchgate.netchemimpex.com |

The conjugation in vanillin azine has been a subject of detailed investigation. Studies on model compounds have confirmed the E configuration of the azomethine bonds. nih.govresearchgate.net However, research into divanillin-based polyazomethines suggests that the divanillin unit can lead to a "cross-conjugated" system rather than a fully linear delocalized pathway, which can influence the material's electronic properties. nih.govresearchgate.netmdpi.com This non-linear conjugation is a key aspect of its electronic structure.

The fluorescent properties of vanillin azine are also noteworthy. While the free base may not be strongly fluorescent, its hydrochloride salt exhibits distinct orange fluorescence under UV light. github.io This highlights the tunability of its optical properties through chemical modification. The phenolic hydroxyl groups in the vanillin azine structure can act as binding sites, which has been exploited in the development of colorimetric chemosensors. For example, vanillin azine has been shown to selectively detect sulfide (B99878) anions through a distinct color change. researchgate.net These characteristics make vanillin azine a valuable model compound for investigating structure-property relationships in bio-based conjugated materials and for developing new functional organic systems. researchgate.netnih.gov

属性

IUPAC Name |

4-[[(4-hydroxy-3-methoxyphenyl)methylidenehydrazinylidene]methyl]-2-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-21-15-7-11(3-5-13(15)19)9-17-18-10-12-4-6-14(20)16(8-12)22-2/h3-10,19-20H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQDJSIYHIRXDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NN=CC2=CC(=C(C=C2)O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201132713 | |

| Record name | 4-Hydroxy-3-methoxybenzaldehyde 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201132713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1696-60-2 | |

| Record name | 4-Hydroxy-3-methoxybenzaldehyde 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1696-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-hydroxy-3-methoxy-, 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxy-3-methoxybenzaldehyde 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201132713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde, 4-hydroxy-3-methoxy-, 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of Vanillin Azine

Classical Condensation Approaches

The traditional and most common method for synthesizing vanillin (B372448) azine involves the direct condensation of vanillin with hydrazine (B178648). This approach is straightforward and relies on fundamental principles of organic chemistry.

The mechanism can be described in the following steps:

Nucleophilic Attack: The reaction is typically initiated by the nucleophilic attack of a nitrogen atom of hydrazine on the electrophilic carbonyl carbon of the vanillin molecule. Hydrazine, with its two nucleophilic nitrogen atoms, can react with two molecules of an aldehyde. quimicaorganica.org

Intermediate Formation: This initial attack forms a tetrahedral intermediate.

Proton Transfer: A proton transfer occurs, leading to the formation of a carbinolamine intermediate.

Dehydration: The carbinolamine then undergoes dehydration, eliminating a molecule of water to form a hydrazone intermediate (vanillin hydrazone). wikipedia.org

Second Condensation: The remaining -NH2 group of the hydrazone then reacts with a second molecule of vanillin through a similar sequence of nucleophilic attack, proton transfer, and dehydration to yield the final symmetric vanillin azine product. quimicaorganica.org

The reaction is often catalyzed by the presence of a small amount of acid, which protonates the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating the nucleophilic attack by hydrazine. However, the reaction can also proceed under neutral or slightly basic conditions.

The synthesis of vanillin azine via classical condensation is influenced by several parameters that can be optimized to maximize yield and purity.

Stoichiometry: The reaction typically employs a molar ratio of 2:1 of vanillin to hydrazine hydrate (B1144303). researchgate.netmendeley.com This ensures that both amino groups of the hydrazine molecule react to form the symmetrical azine.

Temperature: The condensation reaction is commonly carried out at room temperature. researchgate.netmendeley.com In some procedures, gentle heating or refluxing may be used to increase the reaction rate. nih.gov

Solvents: Ethanol (B145695) is a widely used solvent for this reaction as it effectively dissolves vanillin and is compatible with the reactants. github.iougm.ac.id Other solvents like methanol (B129727) may also be employed. nih.gov The choice of solvent can influence the solubility of reactants and the ease of product isolation.

A typical laboratory procedure involves dissolving vanillin in ethanol, followed by the dropwise addition of hydrazine hydrate. The reaction mixture is then stirred for a period ranging from 30 minutes to 24 hours. researchgate.netgithub.io The product, vanillin azine, often precipitates from the solution upon formation or after the addition of water and can be isolated by filtration. github.io

| Parameter | Typical Condition | Source(s) |

| Stoichiometry (Vanillin:Hydrazine) | 2:1 | researchgate.netmendeley.com |

| Temperature | Room Temperature | researchgate.netmendeley.com |

| Solvent | Ethanol | github.iougm.ac.id |

| Reaction Time | 30 minutes - 24 hours | researchgate.netgithub.io |

Detailed kinetic studies specifically on the formation of vanillin azine are not extensively reported in the literature. However, the kinetics of azine formation, in general, are understood to follow the principles of Schiff base formation. The rate of reaction is influenced by the reactivity of the carbonyl compound and the nucleophilicity of the hydrazine. rsc.org The reaction rate generally decreases in the order: aldehydes > dialkyl ketones > alkaryl ketones > diaryl ketones. rsc.org

Studies on the dynamic covalent chemistry of azines have shown that their formation and exchange can be rapid, reaching thermodynamic equilibrium within an hour under acidic conditions. nih.gov The rate of these reactions can be tuned by adjusting the concentration of the acid catalyst and the amount of water in the system. nih.gov While not specific to vanillin azine, studies on the reaction kinetics of vanillin with other amines, such as amino acids, have shown that the reduction of vanillin can follow first-order kinetics, with the reaction rate increasing with temperature. mdpi.com

Advanced Synthetic Strategies

In line with the principles of green chemistry, advanced synthetic methodologies have been developed to improve the efficiency and environmental friendliness of azine synthesis. These methods often offer advantages such as shorter reaction times, higher yields, and the use of more benign catalysts and reaction conditions.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique can significantly reduce reaction times and improve yields in the synthesis of various heterocyclic compounds, including azines. nih.gov

In the context of vanillin-related compounds, microwave irradiation has been successfully employed. For instance, the reaction of a carbohydrazide (B1668358) with vanillin under microwave irradiation for just 2 minutes afforded the corresponding hydrazone in a 93% yield. While this is a hydrazone and not an azine, it demonstrates the potential for rapid, high-yield synthesis using this technology.

A general protocol for the microwave-assisted synthesis of azines involves mixing the aldehyde and hydrazine (or a hydrazone precursor) with a suitable catalyst in a solvent and irradiating the mixture in a microwave reactor. The reaction times are typically in the range of a few minutes. mdpi.com

| Reactants | Catalyst/Conditions | Product | Reaction Time | Yield | Source |

| 2-Propylquinoline-4-carbohydrazide, Vanillin | Microwave (Ethanol) | N′-(4-hydroxy-3-methoxybenzylidene)-2-propylquinoline-4-carbohydrazide | 2 min | 93% |

The development of heterogeneous, reusable, and biodegradable catalysts is a key focus of green chemistry. Cellulose (B213188) sulfuric acid (CSA) has been identified as an effective and environmentally friendly catalyst for various organic transformations, including the synthesis of azines. mdpi.com

CSA is a biopolymeric solid acid catalyst that can be readily prepared and offers advantages such as mild reaction conditions, high yields, and easy separation and recycling. mdpi.comresearchgate.net A novel approach for the synthesis of symmetric and asymmetric azines utilizes CSA as a catalyst under microwave irradiation. mdpi.com In a typical procedure, the condensation of a hydrazine derivative with an aromatic aldehyde is carried out in an ethanolic solution containing a catalytic amount of CSA. The reaction proceeds under microwave irradiation at 120 °C for 20–30 minutes, resulting in high yields of the corresponding azines. mdpi.com This method represents a significant improvement over conventional methods in terms of reaction time and environmental impact.

The use of natural acid catalysts, such as those derived from lime juice, has also been explored for the synthesis of Schiff bases from vanillin in solvent-free grinding methods, achieving high yields. researchgate.netatlantis-press.com These approaches highlight the ongoing efforts to develop more sustainable synthetic routes.

Oxidative Polymerization Techniques for Polyazines

The creation of polyazines and related poly(azomethine)s from precursors like vanillin azine can be accomplished through oxidative polymerization, a method that forms polymers via oxidative coupling of monomers. While direct oxidative polymerization of vanillin azine itself is not extensively detailed, the principles can be understood from the polymerization of structurally similar Schiff base monomers containing azomethine (C=N) linkages. researchgate.netresearchgate.net

One established method is the oxidative polycondensation of Schiff base monomers that possess phenolic hydroxyl groups. researchgate.net For instance, azomethine bisphenols have been successfully polymerized using sodium hypochlorite (B82951) (NaOCl) as an oxidant in an aqueous alkaline medium. researchgate.net This process involves the oxidative coupling of the phenolic monomers, leading to the formation of poly(azomethine-ether)s. researchgate.net The reaction leverages a mild and safe oxidant, presenting a sustainable approach to polymer synthesis. researchgate.net

The general mechanism for the oxidative polymerization of such phenolic Schiff bases involves the formation of phenoxy radicals, which then couple to form the polymer backbone. The presence of amino or hydroxyl groups on the aromatic ring can activate the monomer towards oxidative polymerization. nih.gov However, the conditions must be carefully controlled, as oxidation can sometimes lead to low molecular weight products or crosslinked structures instead of linear polymers. nih.gov The choice of oxidant is critical; besides NaOCl, reagents like ceric ammonium (B1175870) nitrate (B79036) have been used for the oxidative polymerization of other functional monomers. nih.gov The resulting polymers often exhibit thermal stability and conductivity. researchgate.netnih.gov

Derivatization from Modified Vanillin Analogues (e.g., Ortho-Vanillin, Nitrovanillin)

The versatile structure of vanillin can be modified prior to the azine formation, leading to a wide range of derivatives with tailored properties. By using vanillin analogues such as ortho-vanillin or nitrovanillin, azines with different electronic and steric profiles can be synthesized.

Ortho-Vanillin: Ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde) serves as an isomer of vanillin for creating distinct azine derivatives. wikipedia.org A notable synthesis involves an in-situ solvothermal reaction of ortho-vanillin with carbohydrazide in the presence of samarium chloride hexahydrate (SmCl₃·6H₂O). google.com This method produces a single-crystal o-vanillin hydrazine di-Schiff base (azine). google.com The resulting azine is identified as a potential monomer for polymerization reactions. google.com This in-situ synthesis approach is advantageous as it can yield compounds that are difficult to obtain through other methods. google.com

Table 1: Synthesis Conditions for Ortho-Vanillin Azine

| Reactants | Catalyst/Reagents | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| o-Vanillin, Carbohydrazide | Samarium chloride hexahydrate, Formic or Acetic acid (for pH adjustment) | Anhydrous Acetonitrile and DMF (1:1) | 70-90°C, 60-80 hours | Single crystal o-vanillin hydrazine di-Schiff base | google.com |

Nitrovanillin: Nitration of vanillin introduces an electron-withdrawing nitro (-NO₂) group, significantly altering the electronic properties of the resulting azine. The synthesis typically begins with the nitration of vanillin or its acetylated form, acetyl vanillin. researchgate.net Acetyl vanillin can be reacted with fuming nitric acid to produce acetyl nitrovanillin. researchgate.net This intermediate is then reacted with various amines or hydrazine to form Schiff bases or azines. researchgate.net A series of nitrovanillin analogues (Schiff bases) have been synthesized by coupling nitrovanillin with different amino reagents. researchgate.net These reactions demonstrate the feasibility of using modified vanillin structures to create a library of derivatives.

Table 2: Representative Synthesis of Nitrovanillin Derivatives

| Starting Material | Reagents | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| Acetyl vanillin | Fuming nitric acid | Nitration | Acetyl nitro vanillin | researchgate.net |

| Acetyl nitro vanillin | Various substituted amines | Schiff base condensation | Acetyl vanillin derivatives (Schiff bases) | researchgate.net |

| Nitrovanillin | Different amino reagents | Coupling reaction | Nitrovanillin analogues (Schiff bases) | researchgate.net |

Novel Reaction Pathways (e.g., from Methylhydrazone Intermediates)

Beyond the direct condensation of vanillin and hydrazine, novel synthetic routes involving hydrazone intermediates provide access to vanillin azine and its derivatives. While pathways specifically involving methylhydrazone are not prominently documented, the broader class of hydrazone intermediates is central to several innovative syntheses.

A primary route involves the formation of a vanillin-hydrazone, which can be considered an intermediate in the step-wise formation of the symmetrical azine. Vanillin can be reacted with various hydrazine derivatives, such as phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine, to form stable hydrazone compounds. researchgate.net These reactions are typically Schiff base-imine condensations, often catalyzed by a small amount of acid. researchgate.net

A particularly novel pathway is the metal-mediated hydrolysis of a hydrazone to form an azine. For example, a new Ag(I)-azine complex was synthesized when a hydrazone ligand was treated with silver perchlorate (B79767) (AgClO₄). mdpi.com The reaction did not produce the expected Ag(I)-hydrazone complex; instead, it proceeded with hydrolysis of the initial hydrazone, leading to the formation of the corresponding symmetrical azine which then coordinated with the silver ion. mdpi.com This demonstrates a metal-mediated conversion of a hydrazone to an azine, representing an alternative to direct condensation. mdpi.com

Furthermore, vanillin-based hydrazones are themselves valuable target molecules and precursors for more complex structures. They can be synthesized by coupling vanillin derivatives with various hydrazides. semanticscholar.orgresearchgate.netorientjchem.org For instance, vanillin-based hybrids have been formed by coupling a key aldehyde intermediate with benzohydrazides in refluxing ethanol. orientjchem.org These multi-step syntheses, which proceed via hydrazone intermediates, allow for the construction of elaborate molecular architectures based on the vanillin scaffold. orientjchem.orgnih.gov

Advanced Structural Elucidation and Spectroscopic Characterization

Crystallographic Analysis

Crystallographic studies provide fundamental insights into the three-dimensional arrangement of vanillin (B372448) azine in the solid state, defining its molecular shape and the forces governing its crystal lattice.

The asymmetric unit of a vanillin azine derivative has been shown to consist of two independent half-molecules, each possessing crystallographically imposed centrosymmetry. researchgate.net Intermolecular interactions are critical in defining the crystal structure. O-H···N hydrogen bonds are primary interactions, leading to the formation of extensive networks. researchgate.net Additionally, weaker C-H···O interactions and π-stacking interactions between the phenyl rings of adjacent molecules contribute significantly to the stability of the crystal packing. mdpi.com Analysis of bond lengths determined by SCXRD shows distances for the N-C imine bond and the N-N single bond of approximately 1.240 Å and 1.346 Å, respectively. rsc.org

The intermolecular forces identified through SCXRD dictate the solid-state packing of vanillin azine. The strong O-H···N hydrogen bonds are responsible for generating layered structures, described as reticular layers. researchgate.net These layers are further held together by π-stacking interactions, where the aromatic rings of neighboring molecules align, often with very short centroid-to-centroid distances. mdpi.com In some co-crystals, vanillin azine molecules are positioned between chains of other complex cations and anions, stabilized by these π-stacking forces. mdpi.com While these aggregation phenomena define the crystal packing, specific forms of aggregation such as J-aggregates have not been prominently reported for vanillin azine in the reviewed literature.

High-Resolution Spectroscopic Techniques

Spectroscopy provides complementary information to crystallography by probing the electronic and vibrational properties of the molecule, confirming its functional groups and electronic structure.

¹H-NMR and ¹³C-NMR spectroscopy are essential tools for confirming the molecular structure of vanillin azine in solution. The spectra are characterized by signals corresponding to the aromatic, methoxy (B1213986), hydroxyl, and imine groups. researchgate.net The analysis is typically conducted in a solvent like DMSO-d6. researchgate.net

The ¹H-NMR spectrum confirms the formation of the azine linkage through the appearance of a characteristic singlet for the imine proton (CH=N). The aromatic protons appear in their expected regions, and signals for the methoxy (-OCH₃) and phenolic (-OH) protons are also clearly identifiable.

The ¹³C-NMR spectrum provides further structural confirmation, with distinct signals for each carbon atom in the molecule. The carbon of the imine group (CH=N) is particularly characteristic, appearing significantly downfield.

Table 1: ¹H-NMR Chemical Shift Data for Vanillin Azine in DMSO-d6 researchgate.net

| Proton Assignment | Chemical Shift (δ, ppm) |

|---|---|

| -OH (phenolic) | 9.60 |

| CH=N (imine) | 8.53 |

| Ar-H | 7.42 |

| Ar-H | 7.22 |

| Ar-H | 6.90 |

| -OCH₃ (methoxy) | 3.84 |

Table 2: ¹³C-NMR Chemical Shift Data for Vanillin Azine in DMSO-d6 researchgate.net

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| CH=N (imine) | 163.6 |

| Ar-C (C-OH) | 150.1 |

| Ar-C (C-OCH₃) | 148.4 |

| Ar-C | 126.9 |

| Ar-CH | 123.6 |

| Ar-CH | 115.8 |

| Ar-CH | 109.2 |

| -OCH₃ (methoxy) | 55.6 |

FTIR spectroscopy is used to identify the functional groups within the vanillin azine molecule by detecting their characteristic vibrational frequencies. researchgate.net The spectrum provides direct evidence for the key structural components. The most significant peak is the C=N stretching vibration of the azine group, which confirms the condensation reaction between vanillin and hydrazine (B178648). Other important vibrations include the broad O-H stretch of the phenolic group, C-H stretches from the aromatic and methoxy groups, C=C stretching from the aromatic ring, and C-O stretching from the ether and phenol (B47542) functionalities.

Table 3: FTIR Vibrational Frequencies for Vanillin Azine researchgate.net

| Vibrational Mode | Frequency (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3425 | Phenolic Hydroxyl |

| C-H Stretch (Aromatic) | 3055 | Aromatic C-H |

| C=N Stretch | 1620 | Imine (Azine) |

| C=C Stretch (Aromatic) | 1589 | Aromatic Ring |

| C-O Stretch (Ether) | 1265 | Aryl-O-CH₃ |

| C-O Stretch (Phenol) | 1126 | Aryl-OH |

UV-Vis spectroscopy probes the electronic transitions within the π-conjugated system of vanillin azine. The molecule exhibits strong absorption in the UV-Vis region due to π-π* transitions within the extended conjugated system that includes the two phenyl rings and the azine bridge.

Studies have shown that vanillin azine exhibits solvatochromism, where the wavelength of maximum absorption (λmax) changes with the polarity of the solvent. researchgate.net A bathochromic shift (a shift to longer wavelengths) is observed as the solvent polarity increases. For instance, in the nonpolar solvent hexane, the λmax is observed at 341 nm, while in the highly polar aprotic solvent DMSO, the λmax shifts to 354 nm. researchgate.net This positive solvatochromism suggests that the excited state of the molecule is more polar than the ground state and is therefore better stabilized by polar solvents, which reduces the energy gap for the electronic transition. researchgate.net

Table 4: UV-Vis Absorption Maxima (λmax) of Vanillin Azine in Various Solvents researchgate.net

| Solvent | Absorption Maximum (λmax, nm) |

|---|---|

| Hexane | 341 |

| Ethyl Acetate (B1210297) | 342 |

| Acetonitrile | 352 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 354 |

Mass Spectrometry (GC-MS): Molecular Weight Determination and Fragmentation Pathways

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for the structural confirmation of Vanillin Azine, formally known as (4,4'-((1E,1'E)-hydrazine-1,2-diylidenebis(methanelylidene))bis(2-methoxyphenol)). This analytical method provides definitive evidence of the compound's molecular weight and offers insights into its structural integrity.

The molecular formula of Vanillin Azine is C₁₆H₁₆N₂O₄, corresponding to a molecular weight of 300.31 g/mol . chemimpex.com In GC-MS analysis, the primary confirmation of the compound's identity is the detection of the molecular ion peak ([M]⁺). For Vanillin Azine, the mass spectrum shows a distinct peak at a mass-to-charge ratio (m/z) of 300, which directly corresponds to its calculated molecular weight. ugm.ac.id This finding is crucial as it confirms that the condensation reaction between two molecules of vanillin and one molecule of hydrazine has successfully occurred, forming the target azine structure.

While detailed public-domain studies on the complete fragmentation pathways of Vanillin Azine are limited, the mass spectrum's key feature is the molecular ion peak. The fragmentation would be expected to involve the cleavage of the symmetrical structure. Potential fragmentation pathways could include the scission of the N-N single bond or the C=N double bonds of the azine bridge, which would lead to the formation of fragments related to the original vanillin monomer.

Table 1: GC-MS Data for Vanillin Azine

| Parameter | Value | Source(s) |

| Molecular Formula | C₁₆H₁₆N₂O₄ | chemimpex.com |

| Molecular Weight | 300.31 g/mol | chemimpex.comstenutz.eu |

| Molecular Ion Peak (m/z) | 300 | ugm.ac.id |

Thermal and Morphological Characterization

The thermal stability and solid-state structure of Vanillin Azine are defining characteristics determined through techniques such as Differential Scanning Calorimetry (DSC) and morphological analysis.

Differential Scanning Calorimetry (DSC): Phase Transitions and Thermal Behavior

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For Vanillin Azine, the most significant thermal event observed is its melting point, which indicates the transition from a solid to a liquid phase. This phase transition is observed as a sharp endothermic peak on a DSC thermogram.

Research findings report the melting point of Vanillin Azine to be in the range of 178°C to 181°C. chemimpex.comugm.ac.id The consistent and relatively high melting point suggests a stable crystalline structure held together by significant intermolecular forces. This thermal stability is an important property for its application in various fields. chemimpex.com

Table 2: Reported Melting Points for Vanillin Azine

| Melting Point (°C) | Source(s) |

| 179 - 181 | chemimpex.com |

| 180 | stenutz.eu |

| 178 - 179 | ugm.ac.id |

Morphological Characterization (e.g., Grain Structures)

The morphology of Vanillin Azine, typically a pale-yellow crystalline solid, has been investigated using single-crystal X-ray analysis. ugm.ac.idgithub.ioresearchgate.net These studies reveal a highly ordered three-dimensional network. The crystal structure of a Vanillin Azine derivative shows that the asymmetric unit consists of two independent half molecules, each possessing a crystallographically imposed centrosymmetry. researchgate.net

The molecules arrange into "reticular layers" that are formed and stabilized by O-H···N hydrogen bonds. researchgate.net These layers are further linked into a robust 3-D network by O-H···O hydrogen bonds. researchgate.net In addition to these strong hydrogen bonds, the crystal packing is influenced by other intermolecular interactions, including Van der Waals forces and steric effects. researchgate.net The planarity of the molecule is influenced by the torsion angle between the aromatic rings; in one related divanillin-based azomethine, this twist was found to be 126.9°. nih.gov This complex network of intermolecular forces is responsible for the compound's observed crystallinity and thermal stability.

Polymer Characterization (for Polyazine Derivatives)

Vanillin Azine can serve as a monomer or a model compound for the synthesis of advanced polymers, such as polyazomethines. The characterization of these polymers is essential to determine their processability and potential applications.

Gel Permeation Chromatography (GPC): Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of polymers. For polyazine derivatives synthesized from vanillin-based monomers (like divanillin), GPC is used to measure the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI or Đ), which indicates the breadth of the molecular weight distribution. nih.govresearchgate.net

Studies on divanillin-based polyazomethines report achieving molar masses up to 21,000 g/mol . nih.gov The dispersity values for these polymers are typically close to 2, which is consistent with a polycondensation synthesis method. nih.gov The solubility of the polymer during synthesis can affect the final molar mass, with systems that remain soluble for longer periods generally producing polymers with higher molecular weights. nih.gov

Table 3: GPC/SEC Data for Vanillin-Based Polyazine Derivatives

| Polymer Type | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Đ = Mw/Mn) | Source(s) |

| Divanillin-based Polyazomethine (P1) | - | up to 21,000 | ~2 | nih.gov |

| Poly(HVL-Fur) | - | 8,600 | 1.28 | researchgate.net |

| Poly(HVL-5-HMF) | - | 12,100 | 1.27 | researchgate.net |

| p(TT-TII-PD) | 7,600 | - | 1.4 | researchgate.net |

| p(TT-TII-2,6ND) | 7,600 | - | 1.6 | researchgate.net |

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Studies

DFT has been effectively employed to probe the ground-state properties of Vanillin (B372448) Azine and its derivatives. This approach offers a balance between computational cost and accuracy, making it a standard tool for molecules of this size.

The initial step in the computational analysis of Vanillin Azine involves the optimization of its molecular geometry to find the most stable, lowest-energy conformation. This process is typically carried out using DFT methods, such as the B3LYP functional, paired with a suitable basis set (e.g., 6-31G(d,p) or 6–31+G(d,p)). researchgate.net The optimization calculations determine key structural parameters, including bond lengths, bond angles, and dihedral angles. For Vanillin Azine, which possesses a centrosymmetric structure (C16H16N2O4), these calculations confirm the planar nature of the central azine bridge (-C=N-N=C-) and the orientation of the vanillin moieties. The resulting optimized structure represents a minimum on the potential energy surface and serves as the foundation for all subsequent property calculations.

The electronic properties of Vanillin Azine are primarily understood through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

A DFT investigation on a vanillin derivative, structurally consistent with Vanillin Azine due to its centrosymmetric nature, revealed a HOMO-LUMO gap of 3.81 eV. researchgate.net A smaller energy gap generally implies higher chemical reactivity and greater polarizability, suggesting that eventual charge transfer interactions can readily occur within the molecule. researchgate.netnih.gov

The distribution of these orbitals is also significant. In Vanillin Azine, the HOMO is expected to be delocalized across the entire π-conjugated system, with significant contributions from the azine linkage and the phenyl rings. The LUMO is similarly distributed along this conjugated pathway. This delocalization is a key feature of its electronic structure.

Calculated Electronic Properties of Vanillin Azine Derivative

| Parameter | Calculated Value | Significance |

|---|---|---|

| EHOMO | Value not specified in source | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | Value not specified in source | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Energy Gap (ΔE) | 3.81 eV researchgate.net | Indicates chemical reactivity, polarizability, and kinetic stability. |

The structure of Vanillin Azine features an extended π-conjugation pathway that includes the two aromatic rings and the central azine bridge. This conjugation is responsible for its electronic and optical properties. Natural Bond Orbital (NBO) analysis is a computational method used to study hyperconjugative interactions and electron delocalization, confirming the presence and extent of conjugation. researchgate.net

Intramolecular rotations, particularly around the N-N single bond and the C-N double bonds of the azine group, are also critical to its conformational flexibility. The energy required to perform these rotations, known as the rotational barrier, can be calculated using DFT. This is typically done by scanning the potential energy surface as a specific dihedral angle is systematically varied. For instance, studies on similar molecules have used functionals like M06-2X to calculate such rotational barriers. hilarispublisher.com While specific energy values for Vanillin Azine's rotational barriers are not detailed in the available literature, this computational approach is standard for determining the energetic cost of conformational changes.

Computational methods can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose, as it calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net These calculations yield the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For Vanillin Azine, calculations would likely predict a strong absorption band in the UV region corresponding to a π → π* electronic transition within the conjugated system. Experimental analysis of Vanillin Azine in a mixed solvent medium has identified an absorption peak at a wavelength of 342 nm. researchgate.net Theoretical TD-DFT calculations would aim to reproduce this experimental value, providing insight into the specific molecular orbitals involved in the electronic transition.

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT extends the principles of DFT to study the properties of molecules in their electronically excited states. rsc.orgnih.gov This is crucial for understanding the photophysical behavior of a compound after it absorbs light.

Upon absorption of UV light, Vanillin Azine is promoted to an electronic excited state. TD-DFT calculations are used to characterize these states, determining their energies, geometries, and electronic distributions. rsc.org This analysis helps to predict the subsequent de-excitation pathways available to the molecule, which can include radiative processes like fluorescence or non-radiative decay.

Experimental observations indicate that while the Vanillin Azine free base is not significantly fluorescent, its hydrochloride salt exhibits a distinct orange fluorescence under UV light. github.io TD-DFT studies could elucidate the mechanism behind this observation. By calculating the potential energy surfaces of both the neutral molecule and its protonated form, researchers can identify stable excited-state minima and the energy barriers for different decay pathways. Such calculations could reveal, for example, that protonation leads to a more rigid structure that favors radiative decay (fluorescence) over non-radiative pathways, explaining the observed emission.

Advanced Computational Modeling

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. youtube.com This technique provides detailed, atomistic-level insights into the structure, dynamics, and stability of molecular systems, making it an indispensable tool in materials science and drug discovery. youtube.comnih.gov

In the context of vanillin azine derivatives, MD simulations have been employed to investigate their interaction and stability with biological targets. For instance, a 200-nanosecond MD simulation was performed to study the binding stability of a vanillin azine derivative within the N-terminal Ras-binding domain (RBD) of human a-Raf kinase. researchgate.net The simulations predicted that the compound docks firmly inside the binding pocket of the enzyme. researchgate.net Further analysis of the simulation trajectory revealed that the binding residues of the derivative remained in high equilibrium, indicating an enhanced and stable binding affinity for the molecule. researchgate.net The stability of such complexes is governed by intermolecular interactions, which in this case were found to be dominated by both van der Waals and electrostatic energies. researchgate.net

These computational findings highlight the utility of MD simulations in assessing the conformational stability and interaction dynamics of vanillin azine-based compounds, providing a basis for understanding their potential applications. researchgate.netnih.gov

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. sphinxsai.com Schiff bases, the class of compounds to which vanillin azine belongs, have received considerable attention as NLO-active materials. rsc.orgnih.gov Their NLO response often originates from the intramolecular charge transfer (ICT) between electron-donating (D) and electron-accepting (A) groups connected by a π-conjugated bridge. rsc.org

Computational quantum mechanical methods, such as Density Functional Theory (DFT), are crucial for predicting and understanding the NLO properties of molecules. A key indicator of potential NLO activity is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A small HOMO-LUMO gap generally correlates with higher molecular polarizability, which is a prerequisite for a significant NLO response. researchgate.net

For a synthesized vanillin azine derivative, DFT investigations have provided insights into its electronic structure and reactivity. researchgate.net The analysis of its frontier molecular orbitals (FMOs) revealed a narrow HOMO-LUMO gap, suggesting notable electronic properties relevant to NLO applications. researchgate.net

| Parameter | Value |

|---|---|

| HOMO-LUMO Gap | 3.81 eV |

This small energy gap points towards a molecule that is easily polarizable, a characteristic feature of materials with second- and third-order NLO responses. researchgate.netrsc.org Global reactivity descriptors calculated from DFT also align with the molecule's significant reactivity and electronic characteristics. researchgate.net

For a vanillin azine derivative that has been analyzed in its single-crystal form, Hirshfeld surface analysis was performed to investigate its intermolecular interactions and surface reactivity. researchgate.net The analysis revealed the specific contributions of various atomic contacts to the stability of the crystal structure. The dominant interactions were found to be hydrogen-hydrogen (H···H) contacts, which is common in organic molecules rich in hydrogen atoms. researchgate.netcardiff.ac.uk

The quantitative contributions of the most significant intermolecular contacts for the vanillin azine derivative are detailed below.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 64% |

| O···H | 3.9% |

The results show that H···H contacts account for the largest fraction of the surface, at 64%. researchgate.net Conversely, the O···H contacts, which are typically associated with hydrogen bonds, make up the smallest contribution at 3.9%. researchgate.net This detailed breakdown of intermolecular forces is crucial for understanding the packing motifs and the physical properties of the crystalline material. researchgate.netresearchgate.net

Coordination Chemistry and Metal Complexation

Vanillin (B372448) Azine as a Ligand System

The inherent design of the vanillin azine molecule dictates its behavior as a chelating agent, capable of binding to one or more metal centers to form stable coordination compounds. ijoer.com

The coordination capability of vanillin azine is primarily governed by its specific donor atoms. The key coordination sites are the deprotonated phenolic oxygen atoms and the nitrogen atoms of the azomethine groups (-CH=N-). researchgate.netresearchgate.netnih.gov The phenolic group is a known binding site for this class of compounds. researchgate.net The symmetrical structure provides two identical chelation sites, each comprising one phenolic oxygen and one azomethine nitrogen. This allows the molecule to function as a multidentate ligand. ijoer.com In many related Schiff base complexes, infrared (IR) spectral data confirms the coordination of the metal to the azomethine nitrogen, as evidenced by a shift in the ν(C=N) stretching frequency upon complexation. researchgate.netallsubjectjournal.com Similarly, the disappearance or shift of the phenolic ν(O-H) band suggests coordination via the deprotonated hydroxyl oxygen. nih.govresearchgate.net While thiolo sulfur can be a coordination site in other ligands, it is not present in the vanillin azine structure. orientjchem.org

Schiff bases derived from o-hydroxy aromatic aldehydes, like vanillin, can exhibit prototropic tautomerism, existing in equilibrium between the enol-imine and keto-amine forms. nsc.ru This equilibrium can be influenced by factors such as solvent polarity. nsc.ru For azine derivatives, an equilibrium involving multiple tautomeric forms may be realized in aprotic dipolar solvents. mdpi.com Upon coordination with a metal ion, the ligand is often "locked" into a specific tautomeric form, typically the enol-imine form, where the phenolic proton is displaced by the metal ion. Furthermore, the N-N single bond of the hydrazine (B178648) linkage allows for conformational flexibility, enabling the two vanillin moieties to orient themselves in space to accommodate the geometric preferences of different metal ions. researchgate.net This flexibility is crucial for the formation of both mononuclear and polynuclear complexes.

The arrangement of donor atoms in vanillin azine is ideal for chelation. When a single metal ion coordinates to the phenolic oxygen and the adjacent azomethine nitrogen of one vanillin unit, a stable six-membered chelate ring is formed. Given its symmetrical nature, vanillin azine can act as a tetradentate ligand, using both sets of O,N donors to encapsulate a single metal ion, forming two six-membered chelate rings. Alternatively, it can act as a bridging ligand where each O,N set coordinates to a different metal ion, leading to polynuclear structures. researchgate.net The formation of such chelate rings significantly enhances the thermodynamic stability of the resulting metal complexes, a phenomenon known as the chelate effect. ajchem-a.com The stability of metal complexes can also be influenced by the size of the chelate ring formed. wisdomlib.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with vanillin azine and related Schiff bases is generally straightforward, typically involving the reaction of the ligand with a metal salt in a suitable solvent. mdpi.comjocpr.com

Vanillin azine and its analogues form stable complexes with a wide range of transition metals. ijoer.com The synthesis usually involves refluxing an alcoholic solution of the ligand and the corresponding metal salt (e.g., chloride or acetate) for several hours. researchgate.netjocpr.com The resulting solid complexes can be characterized by various techniques, including elemental analysis, infrared (IR) and UV-Vis spectroscopy, and magnetic susceptibility measurements to determine the stoichiometry and geometry of the complex. researchgate.netresearchgate.netannalsofrscb.ro For instance, studies on various vanillin Schiff bases have reported octahedral geometries for Co(II), Ni(II), and Cu(II) complexes, while Zn(II) complexes often exhibit a tetrahedral structure. researchgate.netannalsofrscb.roresearchgate.net Complexes of vanillin azine itself with zinc have been reported. github.io Furthermore, Schiff bases of vanillin have been shown to form complexes with dioxouranium(VI) (UO₂²⁺). ijoer.com

Table 1: Geometries of Transition Metal Complexes with Vanillin-Derived Schiff Bases

| Metal Ion | Typical Coordination Geometry | Method of Characterization | Citations |

| Cu(II) | Square Planar, Octahedral | Electronic Spectra, Magnetic Susceptibility | researchgate.netnsc.ru |

| Ni(II) | Tetrahedral, Octahedral | Electronic Spectra, Magnetic Susceptibility | researchgate.netnsc.ru |

| Co(II) | Tetrahedral, Octahedral | Electronic Spectra, Magnetic Susceptibility | researchgate.netnsc.ruannalsofrscb.ro |

| Zn(II) | Tetrahedral | Electronic Spectra | researchgate.netnih.govannalsofrscb.ro |

| VO(IV) | Square-Pyramidal | Spectral Studies | researchgate.net |

The bitopic nature of the vanillin azine ligand, with two distinct coordination pockets, makes it an excellent building block for constructing polynuclear complexes. rsc.org It can bridge two or more metal centers, leading to the formation of dinuclear, trinuclear, or even higher nuclearity clusters. rsc.orgeurjchem.com For example, related bis(azine) ligands have been shown to form double-stranded binuclear complexes with Cu(II) and Ni(II). researchgate.net The reaction of o-vanillin with nickel and lanthanide ions has produced heteronuclear complexes ranging from dinuclear to tetranuclear species. eurjchem.com

Beyond discrete polynuclear complexes, vanillin azine can participate in the formation of extended supramolecular assemblies. researchgate.net These structures are built up and stabilized by non-covalent interactions, most notably hydrogen bonds. Crystal structure analysis of a vanillin azine derivative reveals the presence of O-H···N and O-H···O hydrogen bonds, which link individual molecules into larger 3D networks. nih.gov Similar intermolecular hydrogen bonding has been observed in the crystal structures of related complexes, creating two-dimensional supramolecular arrays. mdpi.com The flexible azine backbone and the peripheral functional groups are key to directing these self-assembly processes. researchgate.net

Influence of Counterions and Solvents on Complex Composition and Packing

The composition and solid-state packing of vanillin azine metal complexes are highly sensitive to the nature of the counterions and the solvent system used during synthesis. While direct studies on vanillin azine are specific, the principles observed in related Schiff base and actinide complexes offer a strong framework for understanding these influences. digitellinc.com

Counterions can affect the stability and structure of metal complexes through several mechanisms. These include specific ion-interactions, variations in solvation behavior, and the tendency for ion-pairing in concentrated solutions. digitellinc.com For instance, in organic solvents, a substantial variation in the chemical shifts of protons near a tertiary amine has been observed with different counterions, indicating that the anion directly influences the electronic structure of the cation. nih.gov This effect is less pronounced in water, where the high dielectric constant can mitigate strong ion pairing. nih.gov The choice of counter-cation, such as quaternary ammonium (B1175870) versus alkali cations, can also enhance the stability of anionic complexes in both aqueous and organic solutions. digitellinc.com

The solvent plays a critical role in the complexation process. The solubility of vanillin azine itself varies in different solvents, and its UV-Vis absorption spectrum shows noticeable shifts, a phenomenon known as solvatochromism. ugm.ac.idresearchgate.net In solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and a DMF/HBS buffer mixture, vanillin azine exhibits an absorption maximum around 351-354 nm. ugm.ac.id In contrast, in less polar solvents like dichloromethane (B109758) (DCM) and acetonitrile, the peak shifts to a lower wavelength (341-342 nm). ugm.ac.id This demonstrates the solvent's direct interaction with the vanillin azine molecule. When forming metal complexes, the solvent can coordinate to the metal center, be incorporated into the crystal lattice, or influence the self-assembly and packing of the complex units. For example, studies on an iron(III) complex of a related o-vanillin ligand showed a structural rearrangement in acetonitrile, highlighting the solvent's ability to alter the coordination sphere of the metal. rsc.org

Electronic and Magnetic Properties of Complexes

The electronic and magnetic properties of vanillin azine complexes are intrinsically linked to their geometric and electronic structures. These properties are primarily elucidated through electronic spectroscopy and magnetic susceptibility measurements.

Electronic Spectra and Proposed Geometries

The electronic absorption spectra of vanillin azine and its metal complexes provide valuable information about the electronic transitions within the molecule and the coordination environment of the metal ion. The free vanillin azine ligand exhibits UV-Vis absorption peaks corresponding to π → π* and n → π* transitions. For example, vanillin azine in various solvents shows a strong absorption band in the range of 341-354 nm. ugm.ac.id

Upon complexation with a metal ion, new absorption bands often appear, or existing bands shift. These new bands can be attributed to d-d transitions (for transition metals) or charge-transfer transitions (ligand-to-metal or metal-to-ligand). The positions and intensities of these bands are characteristic of the geometry of the complex. For many first-row transition metal Schiff base complexes, the electronic spectral data are used to propose the coordination geometry. researchgate.netnih.gov For instance, Mn(II) complexes of a Schiff base derived from o-vanillin display three distinct bands in their electronic spectra, which are assigned to specific electronic transitions consistent with a tetragonally distorted octahedral geometry. researchgate.net Similarly, other studies have inferred octahedral geometries for related vanillin Schiff base complexes based on their electronic spectra. nih.gov

Table 1: Representative Electronic Spectral Data for Related Vanillin Schiff Base Metal Complexes

| Complex | Band 1 (cm⁻¹) | Band 2 (cm⁻¹) | Band 3 (cm⁻¹) | Proposed Geometry | Reference |

|---|---|---|---|---|---|

| [Mn(BHMBH)(py)] | 20000 | 24000 | 30080 | Distorted Octahedral | researchgate.net |

This table presents data for a Schiff base derived from o-vanillin and anthranilic acid (BHMBH) as an illustrative example of how electronic spectra are used to determine geometry.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements provide insight into the number of unpaired electrons in a metal complex and the nature of magnetic interactions between adjacent metal centers. fizika.si The effective magnetic moment (μ_eff) is calculated from the measured susceptibility and is often diagnostic of the oxidation state and spin state of the metal ion. fizika.si

For example, a Mn(II) complex of a related Schiff base was found to have a magnetic moment between 5.82-5.86 B.M., which is very close to the spin-only value for five unpaired electrons, indicating a high-spin, magnetically dilute octahedral complex. researchgate.net In contrast, some Ni(II) complexes can be diamagnetic, which would suggest a square planar geometry with paired electrons. researchgate.net

Table 2: Illustrative Magnetic Moment Data for Related Schiff Base Complexes

| Complex Type | Metal Ion | Magnetic Moment (B.M.) | Magnetic Behavior | Reference |

|---|---|---|---|---|

| Schiff Base Complex | Mn(II) | 5.91 | Paramagnetic | researchgate.net |

| Schiff Base Complex | Ni(II) | - | Diamagnetic | researchgate.net |

| o-Vanillin Complex | Fe(III) | - | Antiferromagnetic Coupling | rsc.org |

Advanced Materials Science Applications

Organic Electronic Devices and Optoelectronics

Vanillin (B372448) azine and its derivatives are being explored as functional materials for organic electronic devices. researchgate.net These compounds are part of a broader effort to develop innovative and high-performance organic electronics from sustainable sources. nih.govcolab.ws

Vanillin azine is recognized as an organic fluorophore, a class of molecules that emit light after absorbing it. researchgate.net It exhibits solid-state fluorescence, a valuable property for optoelectronic devices. researchgate.netgithub.io The synthesis of vanillin azine from vanillin and hydrazine (B178648) hydrate (B1144303) yields a pale-yellow crystalline solid. researchgate.netresearchgate.net This compound's hydrochloride salt, formed by treatment with hydrochloric acid, changes color from cream-yellow to bright orange and exhibits orange fluorescence under UV light, unlike the freebase form. github.io The development of such fluorescent materials is driven by their potential in both material and biomedical applications. researchgate.net

Research has investigated the phenomenon of aggregation-induced emission (AIE) in 4-hydroxy-3-methoxybenzaldehyde azine, which is vanillin azine. researchgate.net AIE is a photophysical effect where non-emissive or weakly emissive molecules are induced to emit light efficiently upon aggregation in the solid state or in poor solvents. rsc.org The underlying mechanism for this effect is often the restriction of intramolecular rotation (RIR). rsc.orgrsc.org In solution, molecules can dissipate energy through non-radiative pathways via the free rotation of their molecular components. rsc.orgnih.gov In an aggregated state, these rotations are physically hindered, which blocks the non-radiative decay channels and opens up the radiative pathway, leading to strong light emission. rsc.orgnih.gov The study of AIE in vanillin azine and its polyazine counterpart is crucial for its application in optoelectronics. researchgate.net

In the solid state, particularly in thin films, vanillin azine demonstrates notable photoluminescent properties. When subjected to UV excitation, thin films of azines, including vanillin azine, have been observed to exhibit a deep yellow photoluminescence at approximately 570 nm. researchgate.net The photoluminescence characteristics are critical for the development of organic light-emitting diodes (OLEDs) and other display technologies. The ability to form emissive thin films is a key requirement for the fabrication of such devices.

The electrochemical properties of vanillin azine have been characterized to determine its suitability for electronic applications. Cyclic voltammetry measurements have been used to assess the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net These measurements have established the electrochemical band gap energies for related azines to be in the range of 4.41–4.55 eV. researchgate.net Furthermore, the hot probe technique has confirmed that these azines exhibit p-type conductivity, meaning that the majority of charge carriers are holes. researchgate.net This characteristic is fundamental for their use as the active layer in various organic electronic components.

Electrochemical Properties of Vanillin Azine Derivatives

| Property | Value/Type | Method |

| Electrochemical Band Gap | 4.41–4.55 eV | Cyclic Voltammetry |

| Conductivity Type | p-type | Hot Probe Technique |

| Photoluminescence (Thin Film) | ~570 nm (Deep Yellow) | UV Excitation |

This table presents data for azines including vanillin azine derivatives as reported in the literature. researchgate.net

To investigate the charge transport properties of these materials, bi-layer organic diodes have been fabricated using vanillin azine derivatives. researchgate.net The successful construction and operation of these diodes indicate that vanillin azine can effectively function as an organic semiconductor material. researchgate.net This successful fabrication suggests that vanillin azine and similar compounds could play a significant role in the future construction of more complex organic electronic devices. researchgate.net

Supramolecular Architectures and Porous Materials

Beyond applications in thin-film devices, azine compounds, in general, are utilized as building blocks for creating complex supramolecular structures. They have found applications in the generation of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). researchgate.net These materials are characterized by their highly ordered, porous structures, which give them high surface areas and tunable properties suitable for applications in gas storage, separation, and catalysis. While specific research on vanillin azine for creating macroporous resins is noted for separation processes, the broader utility of the azine linkage in forming porous crystalline frameworks like COFs and MOFs points to another advanced application area. researchgate.netresearchgate.net

Incorporation into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks are a class of porous, crystalline polymers formed from light elements, with structures held together by strong covalent bonds. The synthesis of azine-linked COFs typically involves the condensation reaction of hydrazine with aldehyde-containing monomers. nih.govresearchgate.netnih.gov While the azine linkage (-C=N-N=C-) is a well-established strategy for constructing stable COFs, the specific incorporation of vanillin azine as a primary building block in the synthesis of COFs is not extensively documented in the current scientific literature. The potential exists, given that vanillin is an aldehyde, but dedicated research on this specific application has not been reported.

Application in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks are hybrid materials consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. ugm.ac.idnih.gov These materials have a wide range of applications, including gas storage, separation, and catalysis. mdpi.comresearchgate.net Schiff bases derived from vanillin are known to be effective ligands in coordination chemistry, forming a wide variety of metal complexes and coordination polymers. rsc.orgacs.org In some cases, these vanillin-derived Schiff base complexes have been shown to form MOF structures. acs.org However, the direct application of the specific compound vanillin azine as an organic linker to construct Metal-Organic Frameworks has not been detailed in the reviewed literature.

Chemosensors and Molecular Probes

Vanillin azine has proven to be a highly effective molecule for the development of chemosensors, which are designed to detect specific chemical species through observable changes, such as color or fluorescence.

Design Principles for Colorimetric and Fluorescent Chemosensors

The design of vanillin azine as a chemosensor is based on its distinct molecular architecture, which is achieved through a straightforward condensation reaction between two molecules of vanillin and one molecule of hydrazine hydrate. ugm.ac.idresearchgate.net This structure incorporates two key functional components:

Binding Site: The phenolic hydroxyl (-OH) groups, inherited from the vanillin precursors, serve as the primary binding sites for interacting with target analytes. ugm.ac.id

Signaling Unit: The azine bridge (-C=N-N=C-), which forms the core of the molecule, acts as the chromophore. Interaction at the binding site induces an electronic change across this conjugated system, resulting in a change in its light-absorbing properties and thus a visible color change. ugm.ac.id

This two-part design allows the molecule to function as a "naked-eye" colorimetric sensor, providing a simple and direct method for chemical detection without the need for complex instrumentation.

Selective Anion Recognition (e.g., Sulfide (B99878) Anion)

Research has demonstrated that vanillin azine is a highly selective colorimetric chemosensor for the sulfide anion (S²⁻). ugm.ac.idresearchgate.netugm.ac.id In a mixed solvent medium of DMF and HEPES buffer, the typically colorless solution of vanillin azine turns a distinct light blue exclusively in the presence of sulfide ions. researchgate.netugm.ac.id This selectivity is maintained even in the presence of various other competing anions, such as cyanide (CN⁻), fluoride (B91410) (F⁻), chloride (Cl⁻), bromide (Br⁻), iodide (I⁻), azide (B81097) (N₃⁻), acetate (B1210297) (CH₃COO⁻), and nitrate (B79036) (NO₃⁻). researchgate.netugm.ac.id This high degree of selectivity makes vanillin azine a promising candidate for applications in environmental monitoring, such as detecting sulfide contamination in water samples. researchgate.netugm.ac.id A derivative, nitrovanillin azine, also shows selectivity for sulfide, with a color change from light yellow to dark green.

Table 1: Performance of Vanillin Azine-Based Chemosensors for Sulfide (S²⁻) Detection

| Chemosensor | Analyte | Color Change | Solvent System | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Vanillin azine (VA) | S²⁻ | Colorless to Light Blue | DMF:HEPES (9:1) | 5.4 x 10⁻⁴ M | researchgate.netugm.ac.id |

Selective Metal Ion Detection (e.g., Ag⁺, Cd²⁺, Pb²⁺)

While Schiff bases derived from vanillin have been explored for their interactions with various metal ions, the specific use of vanillin azine as a selective chemosensor for silver (Ag⁺), cadmium (Cd²⁺), or lead (Pb²⁺) ions is not documented in the available scientific literature.

Mechanisms of Sensing (e.g., Deprotonation Mode, Fluorescence Quenching)

The primary sensing mechanism for the detection of sulfide anions by vanillin azine is a deprotonation event. ugm.ac.id The sulfide ion is a sufficiently strong base to abstract a proton from the acidic phenolic hydroxyl (-OH) groups on the vanillin azine molecule.

This deprotonation process alters the internal charge distribution and the electronic structure of the azine chromophore. The resulting phenoxide ion enhances the electron-donating capacity of the system, causing a shift in the molecule's maximum absorption wavelength (a bathochromic shift) into the visible spectrum, which is observed as the distinct color change from colorless to blue. ugm.ac.id While fluorescence quenching is a common mechanism in other chemosensors, the reported sensing action of vanillin azine for anions relies on this colorimetric change initiated by deprotonation.

Catalytic Research Involving Vanillin Azine Derivatives

Ligand in Homogeneous and Heterogeneous Catalysis

Vanillin-derived Schiff bases, which are structurally related to vanillin (B372448) azine, are capable of forming stable and versatile complexes with a wide array of metals. acs.orgijoer.com These complexes are recognized for their potential as catalysts in various chemical reactions. ijoer.comrsc.org The coordination chemistry of ligands derived from ortho-vanillin, in particular, is exceptionally rich, leading to complexes with diverse properties, including catalytic activity. rsc.org

Vanillin Schiff base ligands are prized in coordination chemistry for their ability to form stable compounds with most metals. researchgate.net This stability is often attributed to the presence of the nitrogen atom in the azomethine group (-CH=N-), along with oxygen atoms from hydroxyl and methoxy (B1213986) groups, which can chelate to a metal center. researchgate.net These Schiff bases can act as bidentate or polydentate ligands, forming complexes that are explored for their catalytic potential. ijoer.comresearchgate.net

The catalytic applications of these complexes are diverse. ijoer.com For instance, organotin(IV) compounds synthesized with substituted o-vanillin Schiff base ligands have been investigated for their catalytic properties. gavinpublishers.comnih.gov The specific structure of the Schiff base and the choice of the metal ion can be tailored to influence the catalytic performance of the resulting complex. nih.gov Researchers have noted that the coordination of a metal to a Schiff base ligand can significantly enhance its catalytic activity. The catalytic potential of these compounds is a key area of ongoing research, aiming to leverage their unique structural and electronic properties for various applications. researchgate.net

Table 1: Examples of Vanillin Schiff Base Complexes and Their Applications This table is interactive. Click on the headers to sort the data.

| Ligand Source | Metal Ion(s) | Noted Applications | Reference(s) |

|---|---|---|---|

| Vanillin + various amines | Co(II), Ni(II), Cu(II), Th(IV), U(VI) | Catalysts, antibacterial agents | acs.orgijoer.com |

| o-Vanillin + p-toluic hydrazide / benzhydrazide | Sn(IV) | Antimicrobial agents, potential catalysts | gavinpublishers.com |

| o-Vanillin + dithiocarbazate | Sn(IV) | Cytotoxic agents, potential catalysts | nih.gov |

| o-Vanillin + various amines | General | Catalysis, polymers, dyes, antibacterial, antifungal | researchgate.net |

Vanillin Schiff base complexes are recognized as a class of compounds with significant catalytic potential for a variety of organic transformations. ijoer.comrsc.org Their utility stems from the versatile coordination environment provided by the Schiff base ligand, which can be readily modified to tune the catalytic activity of the central metal ion. nih.gov These complexes are investigated for their ability to facilitate reactions by acting as stable and efficient catalysts. researchgate.net While the broad catalytic applications are frequently cited, detailed studies often focus on their biological activities. researchgate.netgavinpublishers.com The presence of functional groups such as the aldehyde moiety in vanillin itself has been shown to be a critical reaction center in atmospheric oxidation processes, highlighting the reactivity of the core structure. acs.org

Green Catalysis in Azine Synthesis

The synthesis of azines, including vanillin azine, has been a focus of green chemistry, aiming to develop more environmentally friendly and efficient catalytic systems. Traditional methods often require harsh conditions or hazardous reagents, prompting the search for sustainable alternatives.

Significant progress has been made in creating eco-friendly catalytic routes for producing both symmetrical and asymmetrical azines. These modern protocols emphasize mild reaction conditions, high yields, and the use of biodegradable or reusable catalysts.

One approach involves using cellulose (B213188) sulfuric acid (CSA) as a green, biodegradable, and reusable catalyst. acs.org This method allows for the condensation of hydrazones with various aromatic aldehydes under microwave irradiation, offering high percentage yields and a broad substrate scope, making it suitable for large-scale industrial production. acs.org

Another innovative and green method is the development of a hydrazine-free photoredox catalytic platform. ijoer.comnih.gov This system uses a simple triarylamine organophotocatalyst to achieve high yields of azines through the reductive activation of oxime esters under mild conditions, avoiding the need for transition metals or hazardous reagents. ijoer.comnih.gov

Furthermore, acceptorless dehydrogenative coupling represents an atom-economical and environmentally benign strategy. gavinpublishers.com The direct synthesis of symmetrical azines from alcohols and hydrazine (B178648) can be catalyzed by a ruthenium pincer complex. This reaction produces only dihydrogen (H₂) as a byproduct and can be performed without a base, using readily available starting materials. gavinpublishers.com

Table 2: Comparison of Green Catalytic Systems for Azine Synthesis This table is interactive. Click on the headers to sort the data.

| Catalytic System | Key Features | Advantages | Reference(s) |

|---|---|---|---|

| Cellulose Sulfuric Acid (CSA) | Biodegradable, reusable solid acid catalyst; Microwave irradiation | Mild conditions, high yields, wide substrate scope, economical | acs.org |

| Photoredox Catalysis | Hydrazine-free; Uses an organophotocatalyst | Mild conditions, no additives, scalable in continuous flow | ijoer.comnih.gov |

| Ruthenium Pincer Complex | Acceptorless dehydrogenative coupling of alcohols and hydrazine | Atom-economical, produces H₂ as byproduct, base-free option | gavinpublishers.com |

Future Research Directions and Unexplored Potential

Exploration of Novel Vanillin (B372448) Azine Architectures and Functionalization

The fundamental structure of vanillin azine, derived from the condensation of two vanillin molecules with hydrazine (B178648), presents a versatile scaffold for chemical modification. github.io Future research will likely focus on the synthesis of new vanillin azine-based architectures to tune its electronic, optical, and biological properties.